Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate
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Overview
Description
Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate is a complex organic compound that features a benzoate ester linked to a hydroxypyridine moiety through a propoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate ester, followed by the introduction of the propoxy bridge. The final step involves the formation of the hydroxypyridine moiety through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxypyridine to its corresponding amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety typically yields N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Pyridazinone Derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a hydroxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
402477-20-7 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 3-[3-[(1-hydroxypyridin-2-ylidene)amino]propoxy]benzoate |
InChI |
InChI=1S/C16H18N2O4/c1-21-16(19)13-6-4-7-14(12-13)22-11-5-9-17-15-8-2-3-10-18(15)20/h2-4,6-8,10,12,20H,5,9,11H2,1H3 |
InChI Key |
PYGKUQLDCBIBPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCN=C2C=CC=CN2O |
Origin of Product |
United States |
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